6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride
CAS No.: 1379358-48-1
Cat. No.: VC0040426
Molecular Formula: C7H6BrClN2O
Molecular Weight: 249.492
* For research use only. Not for human or veterinary use.
![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride - 1379358-48-1](/images/no_structure.jpg)
Specification
CAS No. | 1379358-48-1 |
---|---|
Molecular Formula | C7H6BrClN2O |
Molecular Weight | 249.492 |
IUPAC Name | 6-bromoimidazo[1,2-a]pyridin-8-ol;hydrochloride |
Standard InChI | InChI=1S/C7H5BrN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H |
Standard InChI Key | ISYUFUVRCYOSBD-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(C=C(C2=N1)O)Br.Cl |
Introduction
Chemical Properties and Structure
Identification and Nomenclature
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is identified by several key parameters that enable its precise cataloging and identification in chemical databases and literature. The compound is registered with CAS number 1379358-48-1, which serves as its unique chemical identifier in regulatory and research contexts . Multiple synonyms exist for this compound in various chemical databases, reflecting slight variations in naming conventions:
The parent compound (without the hydrochloride) is identified separately as 6-Bromoimidazo[1,2-a]pyridin-8-ol with CAS number 1202450-64-3 . This distinction is important when searching literature and databases for research pertaining to either form of the molecule.
Physical Properties
The physical properties of 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride define its behavior in various environments and applications. Based on available data, the compound exhibits the following properties:
Property | Value | Reference |
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Molecular Formula | C₇H₆BrClN₂O | |
Molecular Weight | 249.49234 g/mol | |
Physical Appearance | White powder | |
Storage Conditions | Room temperature |
The parent compound (6-Bromoimidazo[1,2-a]pyridin-8-ol) has additional documented properties that may inform understanding of the hydrochloride salt's behavior:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₅BrN₂O | |
Molecular Weight | 213.031 g/mol | |
Density | 1.9±0.1 g/cm³ | |
LogP | 2.26 | |
Exact Mass | 211.958511 | |
Index of Refraction | 1.727 |
The hydrochloride salt formation typically increases water solubility while potentially decreasing lipophilicity compared to the free base form. The white powder appearance is consistent with many crystalline pharmaceutical intermediates and compounds.
Chemical Structure and Characteristics
The chemical structure of 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride features a fused bicyclic ring system with specific substitution patterns that determine its chemical reactivity and potential biological interactions. The compound contains:
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A fused imidazopyridine ring system, consisting of a five-membered imidazole ring fused with a six-membered pyridine ring
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A bromine substituent at the 6-position
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A hydroxyl group at the 8-position
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Hydrochloride salt formation, likely at the basic nitrogen of the imidazole ring
The presence of the bromine atom contributes to the compound's lipophilicity and may influence its binding to biological targets. The hydroxyl group introduces potential hydrogen bonding capabilities, which could be significant for interactions with protein binding sites or other biological macromolecules. The hydrochloride salt formation affects the compound's ionization state, solubility profile, and stability in various media.
The structural features of this compound distinguish it from related imidazopyridine derivatives such as 6-Bromoimidazo[1,2-a]pyridine (lacking the 8-hydroxyl group), 3-Bromo-6-cyanoimidazo[1,2-a]pyridine (featuring bromine at position 3 and a cyano group at position 6), and 8-Bromo-6-chloroimidazo[1,2-a]pyridine (with bromine at position 8 and chlorine at position 6) .
Synthesis and Preparation
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Condensation reactions between 2-aminopyridines and α-haloketones or α-haloesters to form the imidazopyridine core structure
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Selective bromination of the imidazopyridine scaffold, typically using brominating agents such as N-bromosuccinimide (NBS) or bromine in suitable solvents
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Regioselective hydroxylation at the 8-position, which may involve directed metallation approaches or oxidation of suitable precursors
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Salt formation via treatment with hydrogen chloride or hydrochloric acid to create the hydrochloride salt
The commercial availability of this compound at 99% purity suggests that efficient synthetic methods have been developed and optimized for its production . These methods likely involve multiple steps to introduce the specific substitution pattern and to control regioselectivity in the functionalization of the imidazopyridine core.
Applications and Significance
Aspect | Details | Reference |
---|---|---|
Purity | 99% | |
Physical Form | White powder | |
Storage Conditions | Room temperature | |
Packaging | According to customer requirements | |
Shipping | Available by express, air, or sea |
Several chemical suppliers and manufacturers list this compound in their catalogs, including SAGECHEM, which describes itself as a chemical R&D, manufacturing, and distribution company operating since 2009 . The company reports capabilities for custom synthesis of this and related compounds, from milligram to ton scale, suggesting versatility in meeting research and development needs.
Related Compounds and Derivatives
Understanding 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride in the context of related compounds provides valuable insights into its potential applications and structure-activity relationships. Several structurally related compounds appear in chemical databases:
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6-Bromoimidazo[1,2-a]pyridine (CAS: 6188-23-4): Lacks the 8-hydroxyl group present in our compound of interest. Has a molecular formula of C₇H₅BrN₂ and molecular weight of 197.035 g/mol .
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3-Bromo-6-cyanoimidazo[1,2-a]pyridine (CAS: 885950-21-0): Features bromine at position 3 rather than position 6, and contains a cyano group instead of a hydroxyl group. Has a molecular formula of C₈H₄BrN₃ and molecular weight of 222.05 g/mol .
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8-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS: 957187-27-8): Contains bromine at position 8 and chlorine at position 6, with no hydroxyl group. Has a molecular formula of C₇H₄BrClN₂ and molecular weight of 231.48 g/mol .
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6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS: 1202450-64-3): The parent compound without the hydrochloride salt formation. Has a molecular formula of C₇H₅BrN₂O and molecular weight of 213.031 g/mol .
These structural analogs demonstrate the versatility of the imidazopyridine scaffold and the various substitution patterns that can be achieved. Each derivative likely exhibits distinct physicochemical properties and potentially different biological activities, highlighting the importance of specific substitution patterns in determining compound behavior and function.
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